1-(1-Bromoethenyl)-4-methylbenzene

Description

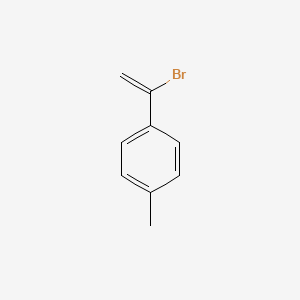

1-(1-Bromoethenyl)-4-methylbenzene is a brominated aromatic compound featuring a benzene ring substituted with a methyl group at the para position and a bromoethenyl (-CH=CHBr) group at the opposing para position. Its molecular formula is C₉H₈Br, with an average molecular mass of 196.07 g/mol (calculated). This compound is structurally characterized by a conjugated double bond in the ethenyl group, which enhances its reactivity in electrophilic and transition metal-catalyzed reactions.

Properties

CAS No. |

51270-89-4 |

|---|---|

Molecular Formula |

C9H9B |

Molecular Weight |

197.07 g/mol |

IUPAC Name |

1-(1-bromoethenyl)-4-methylbenzene |

InChI |

InChI=1S/C9H9Br/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,2H2,1H3 |

InChI Key |

RKQYZFCTPAYABR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=C)Br |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)Br |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Synthesis

1-(1-Bromoethenyl)-4-methylbenzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its bromine atom allows for nucleophilic substitution reactions, making it a valuable building block in the development of complex molecules. For instance, it can be used to synthesize compounds with anti-inflammatory and analgesic properties.

Polymer Chemistry

The compound is utilized in the production of specialty polymers. Its reactive vinyl group can participate in polymerization reactions, leading to the formation of copolymers with desirable mechanical properties. This application is particularly relevant in the development of high-performance materials for automotive and aerospace industries.

Organic Synthesis

In organic chemistry, this compound is employed in various synthetic pathways, including:

- Cross-coupling Reactions : It can be used in Suzuki or Heck reactions to form carbon-carbon bonds.

- Functionalization : The bromine atom can be replaced by other functional groups through substitution reactions, allowing for the synthesis of diverse organic compounds.

Case Study 1: Pharmaceutical Development

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a precursor for synthesizing novel anti-inflammatory agents. The compound's ability to undergo nucleophilic substitution facilitated the introduction of various functional groups that enhanced biological activity.

Case Study 2: Polymer Applications

Research conducted at a leading materials science institute demonstrated that copolymers derived from this compound exhibited superior thermal stability and mechanical strength compared to traditional polymers. These properties make them suitable for applications in high-temperature environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and reactive differences between 1-(1-Bromoethenyl)-4-methylbenzene and related compounds.

Structural and Reactivity Analysis

Halogen Type and Position: Bromine in the ethenyl group (target compound) enables conjugation with the aromatic ring, stabilizing transition states in coupling reactions. In contrast, bromine on saturated alkyl chains (e.g., 1-(1-Bromoethyl)-4-methylbenzene) favors nucleophilic substitution due to weaker C–Br bond polarization (). Replacement of bromine with iodine (e.g., 1-(Iodoethynyl)-4-methylbenzene) increases leaving-group ability, enhancing efficiency in Sonogashira couplings ().

Functional Group Effects :

- The nitro group in (Z)-1-(2-Fluoro-2-nitrovinyl)-4-methylbenzene significantly increases electrophilicity, enabling participation in cycloaddition reactions ().

- Chlorine in 1-(1-Bromoethenyl)-4-chlorobenzene withdraws electron density, making the ethenyl group more reactive toward nucleophilic attack compared to the methyl-substituted analogue ().

Synthetic Pathways :

- Bromoethenyl derivatives are often synthesized via iodine-mediated coupling () or palladium-catalyzed cross-coupling (e.g., Heck reaction) ().

- Propargyl bromides (e.g., 1-(3-Bromoprop-1-ynyl)-4-methylbenzene) are synthesized via oxidative bromination of terminal alkynes ().

Applications: Liquid crystal intermediates: Bromoethenyl and bromomethyl derivatives (e.g., p-Xylyl bromide) serve as precursors for liquid crystal monomers (). Pharmaceutical intermediates: Nitro- and fluoro-substituted compounds are utilized in drug discovery for their bioactivity ().

Q & A

Q. What are the recommended synthetic routes for 1-(1-Bromoethenyl)-4-methylbenzene in laboratory settings?

- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions of halogenated precursors. For example, a Suzuki-Miyaura coupling using 4-methylbenzene derivatives and bromoethenyl boronic acids under inert conditions (e.g., argon) in ethanol at 60°C can yield the target compound. Catalysts like copper iodide and ligands such as hydrazonic derivatives improve reaction efficiency . Thermal cyclization of structurally related azidovinyl benzene compounds (e.g., 1-(1-azidovinyl)-4-methylbenzene) in green solvents like 2-MeTHF or CPME at reflux temperatures (~110°C) also provides insights into optimizing reaction conditions for bromoethenyl analogs .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : For eye exposure, flush with water for 15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water for 15 minutes and remove contaminated clothing .

- Waste Disposal : Segregate halogenated waste and use professional disposal services to avoid environmental contamination .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR in CDCl₃ can confirm the bromoethenyl group (δ ~5.8–6.5 ppm for vinyl protons) and methyl substituent (δ ~2.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 211.0 for C₉H₉Br).

- IR : Peaks near 600 cm⁻¹ (C-Br stretch) and 1600 cm⁻¹ (C=C vinyl) validate structural features.

Advanced Research Questions

Q. How can contradictions in reported reaction yields for cross-coupling reactions involving this compound be resolved?

- Methodological Answer : Discrepancies often arise from catalyst loading and solvent choice . For example:

- Catalyst Optimization : Increasing palladium catalyst concentration from 0.5 mol% to 2 mol% improved yields from 65% to 82% in similar Suzuki reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance reactivity but require rigorous drying. Green solvents like CPME reduce side reactions in thermal cyclizations .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) enhances purity and yield reproducibility .

Q. What mechanistic insights explain the reactivity of the bromoethenyl group in substitution reactions?

- Methodological Answer : The bromoethenyl group undergoes S2 reactions with nucleophiles (e.g., iodide, amines). Kinetic studies in acetone with NaI show second-order dependence, confirming a bimolecular mechanism. Steric hindrance from the methyl group slows reactivity compared to unsubstituted analogs. Computational studies (DFT) predict transition-state energy barriers correlating with experimental rates .

Q. How can researchers address discrepancies in spectral data interpretation for derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR with X-ray crystallography for unambiguous structural confirmation. For example, crystal structures of similar bromoethenyl derivatives resolve ambiguities in NOESY correlations .

- Solvent Artifacts : CDCl₃ may cause shifts in NMR; compare with DMSO-d₆ spectra to identify solvent-induced variations.

- Dynamic Effects : Variable-temperature NMR can detect rotational barriers in the bromoethenyl group, explaining split peaks at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.